molecular formula C12H14N4O3S B2620786 2-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2191212-84-5

2-(1-((3-methoxyphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2620786
CAS RN: 2191212-84-5
M. Wt: 294.33
InChI Key: MRSTYBUNBSMNCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of α-Amino Ketones

N-Sulfonyl-1,2,3-triazoles, closely related to the compound of interest, undergo reactions with water in the presence of a rhodium catalyst to produce α-amino ketones. This process highlights a method for achieving 1,2-aminohydroxylation of terminal alkynes in a regioselective manner, indicating the utility of these compounds in complex organic synthesis (Miura, Biyajima, Fujii, & Murakami, 2012).

Antifungal and Antibacterial Agents

Derivatives of 1,2,3-triazole have been synthesized and evaluated for their biological activities. For instance, certain isatin 1,2,3-triazoles have shown potent inhibitory effects against caspase-3, an enzyme involved in apoptosis, indicating their potential as therapeutic agents (Jiang & Hansen, 2011). Additionally, sulfazecin derivatives, which include structures similar to the specified compound, have demonstrated potent antimicrobial activities, especially against gram-negative bacteria (Kishimoto et al., 1984).

Novel Organic Syntheses

The utilization of 1-sulfonyl-1,2,3-triazole as a dipole in rhodium-catalyzed [3+n] cycloaddition reactions has been explored, leading to the development of new synthetic methodologies. This research underscores the role of 1,2,3-triazoles in facilitating novel organic syntheses (Yoo, 2015).

Potential Biological Activities

Evaluation of Biological Activity

Novel 1,2,3-triazole derivatives have been synthesized and assessed for their antibacterial and free radical scavenging activities. Among these, certain compounds exhibited significant potency, highlighting their potential as therapeutic agents (Sreerama et al., 2020).

Anti-Tubercular Agents

The design and synthesis of novel azetidinone derivatives, incorporating 1,2,4-triazole, for anti-tubercular activity have been reported. These compounds, following molecular docking and in silico design, were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results (Thomas, George, & Harindran, 2014).

properties

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3S/c1-19-11-3-2-4-12(7-11)20(17,18)15-8-10(9-15)16-13-5-6-14-16/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSTYBUNBSMNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

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